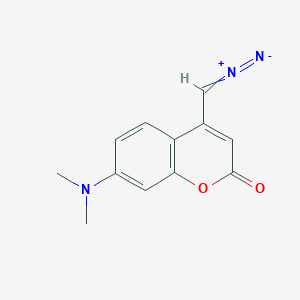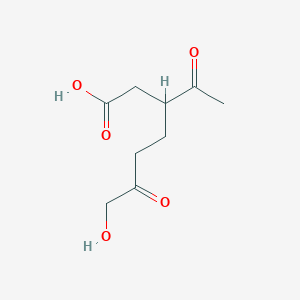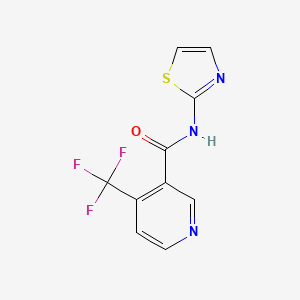![molecular formula C20H28N2 B14236369 N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine CAS No. 401788-67-8](/img/structure/B14236369.png)
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine is a chemical compound known for its unique structure and properties It is characterized by the presence of two phenylethyl groups attached to a butane-1,4-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with (1R)-1-phenylethyl halides under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the product.
化学反応の分析
Types of Reactions
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenylethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in modulating biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is utilized in the development of advanced materials and chemical products.
作用機序
The mechanism of action of N1,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The phenylethyl groups play a crucial role in binding to target molecules, while the butane-1,4-diamine backbone provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
類似化合物との比較
Similar Compounds
- N,N’-Bis[(1R)-1-phenylethyl]butane-1,4-diamine
- N,N’-Bis(3-aminopropyl)-1,4-butanediamine
- N1,N4-Bis(4-butylphenyl)benzene-1,4-diamine
Uniqueness
N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine stands out due to its unique combination of phenylethyl groups and butane-1,4-diamine backbone. This structure imparts distinct chemical and physical properties, making it suitable for a variety of applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
401788-67-8 |
|---|---|
分子式 |
C20H28N2 |
分子量 |
296.4 g/mol |
IUPAC名 |
N,N'-bis[(1R)-1-phenylethyl]butane-1,4-diamine |
InChI |
InChI=1S/C20H28N2/c1-17(19-11-5-3-6-12-19)21-15-9-10-16-22-18(2)20-13-7-4-8-14-20/h3-8,11-14,17-18,21-22H,9-10,15-16H2,1-2H3/t17-,18-/m1/s1 |
InChIキー |
HORGEGSMPQWBRK-QZTJIDSGSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NCCCCN[C@H](C)C2=CC=CC=C2 |
正規SMILES |
CC(C1=CC=CC=C1)NCCCCNC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



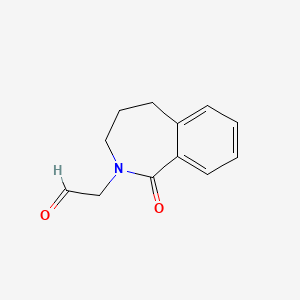
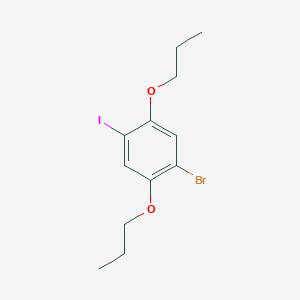
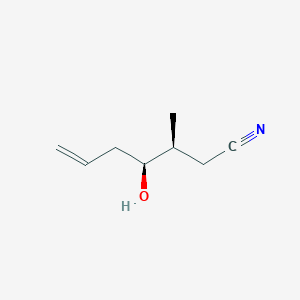
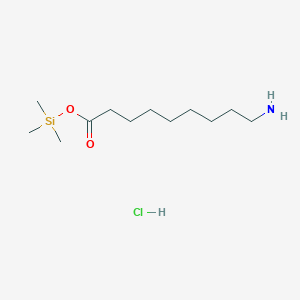
![[Oxybis(6-amino-3,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B14236313.png)
![2-methoxy-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14236322.png)
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)
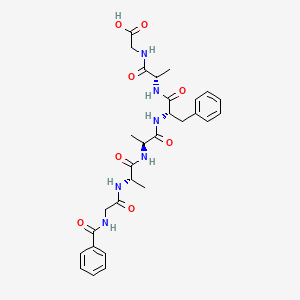
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]cyclopentanecarboxamide](/img/structure/B14236363.png)
